2,3-Dihydro-1H-benzo[d]imidazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8-9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMZCLLIUQEKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309406 | |
| Record name | 2,3-Dihydro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-67-2 | |
| Record name | 2,3-Dihydro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZIMIDAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LPD663GTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance Within Heterocyclic Chemistry and Bioisostere Research
The imidazole (B134444) ring is a fundamental component of several natural products, including the amino acid histidine and purine (B94841) bases in DNA. nih.gov The fusion of an imidazole ring with a benzene (B151609) ring gives rise to benzimidazole (B57391), a scaffold that is central to many bioactive compounds. nih.govresearchgate.net The partially saturated analog, 2,3-dihydro-1H-benzo[d]imidazole, retains key structural features of the benzimidazole core while offering different three-dimensional conformations, making it a valuable building block in drug discovery.
The importance of nitrogen-containing heterocycles in medicinal and pharmacological chemistry is well-established, forming the structural basis for a vast number of effective drugs. igminresearch.com Benzimidazoles and their derivatives are recognized as one of the most potent classes of molecules against a variety of microorganisms and exhibit a broad spectrum of biological activities. nih.gov
In the context of bioisostere research, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance or modify its biological activity, the this compound core serves as a versatile template. Its structural and electronic properties allow it to mimic other functional groups, a strategy widely used in the design of new drug analogs. researchgate.net The 2-phenyl-1H-benzo[d]imidazole motif, for example, is a widespread feature in many bioactive compounds, highlighting its utility in this area. acs.org
Distinctive Structural Features and Reactivity Profiles
The structure of 2,3-dihydro-1H-benzo[d]imidazole consists of a benzene (B151609) ring fused to a dihydroimidazole (B8729859) ring. This arrangement results in a non-planar structure, unlike its aromatic counterpart, benzimidazole (B57391). The planarity of the fused ring system is a critical structural feature that influences its interaction with biological targets. igminresearch.comiucr.org
Several methods for the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles have been developed, reflecting its reactivity. One notable approach involves the solvent- and catalyst-free reaction of o-phenylenediamines with acyclic ketones. rsc.org One-pot synthesis methods have also been reported, providing efficient access to this class of compounds. acs.org These synthetic strategies underscore the accessible nature of the scaffold for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2,3-dihydro-1H-benzimidazole |
| Molecular Formula | C₇H₈N₂ |
| Molecular Weight | 120.15 g/mol |
| CAS Number | 4746-67-2 |
| Synonyms | Benzimidazoline |
Data sourced from PubChem. nih.gov
Overview of Research Trajectories and Academic Relevance
Classical and Modern Cyclization Approaches
The construction of the this compound ring system has traditionally been achieved through the condensation of o-phenylenediamines with various carbonyl compounds. Over time, these methods have been refined and new catalytic systems have been introduced to improve efficiency, selectivity, and environmental compatibility.
Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds
The reaction of o-phenylenediamines with aldehydes or ketones is a fundamental and widely used method for synthesizing benzimidazole (B57391) derivatives. nih.goviosrjournals.org This condensation reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. The choice of carbonyl compound, catalyst, and reaction conditions can influence the final product, leading to either 2-substituted or 1,2-disubstituted benzimidazoles. iosrjournals.org
A straightforward approach involves the direct condensation of o-phenylenediamines with aldehydes under oxidative conditions. iosrjournals.org Various catalysts, such as ammonium (B1175870) chloride, have been employed to facilitate this transformation, offering an environmentally benign option. nih.gov For instance, the reaction of o-phenylenediamine (B120857) with various aldehydes in the presence of ammonium chloride has been shown to produce benzimidazole derivatives in good to excellent yields (75-94%). nih.gov
In some cases, the reaction can be carried out under solvent-free conditions. For example, heating a mixture of an o-phenylenediamine and an aldehyde at elevated temperatures can yield the corresponding benzimidazole derivative. researchgate.net The reaction of o-phenylenediamine with ketones, particularly aliphatic ketones, has also been investigated. This reaction can sometimes involve the cleavage of a carbon-carbon bond under relatively mild conditions, leading to the formation of benzimidazoles.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine, Benzaldehyde | NH4Cl, solvent-free, room temperature | 2-Phenyl-1H-benzo[d]imidazole | 20 | nih.gov |
| o-Phenylenediamine, various aldehydes | NH4Cl | Benzimidazole derivatives | 75-94 | nih.gov |
| o-Phenylenediamine, aldehyde | Solvent-free, 140 °C | Benzimidazole derivatives | Not specified | researchgate.net |
| o-Phenylenediamine, isophthalic acid, acetone (B3395972), ethanol (B145695) | Microwave irradiation | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate | Not specified | nih.gov |
Metal-Catalyzed Synthesis of Dihydrobenzimidazole Scaffolds
Metal catalysts have played a significant role in advancing the synthesis of dihydrobenzimidazole scaffolds, offering milder reaction conditions and improved selectivity. A variety of transition metals have been utilized to catalyze the formation of the benzimidazole ring.
One notable approach involves the use of an iron(III)-porphyrin complex as a catalyst in a one-pot, three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297). nih.gov This method proceeds through domino C-N bond formation and cyclization reactions to selectively produce benzimidazole derivatives in high yields under mild conditions. nih.gov Other metal-free dehydrogenative coupling methods have also been developed using N-hydroxyphthalimide (NHPI) as a catalyst with molecular oxygen or air as the oxidant. nih.gov
Palladium catalysis has also been employed for the synthesis of 1,2-disubstituted benzimidazoles. rsc.org These reactions often involve the coupling of amidines with aryl halides.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzo-1,2-quinone, aldehydes, ammonium acetate | Fe(III)-porphyrin complex | Benzimidazole derivatives | High | nih.gov |
| Diamines, alcohols | NHPI, O2 or air | Benzimidazole derivatives | Not specified | nih.gov |
| Amidines, aryl halides | Palladium catalyst | 1,2-Disubstituted benzimidazoles | Not specified | rsc.org |
Solvent-Free and Eco-Friendly Synthetic Protocols
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles, several solvent- and catalyst-free approaches have been successfully developed. rsc.orgumb.edu
One such method involves the reaction of acyclic ketones with o-phenylenediamines under solvent- and catalyst-free conditions. rsc.org This protocol is not only applicable to the synthesis of dihydrobenzimidazoles but also to other heterocyclic compounds like dihydrobenzothiazoles and perimidines. rsc.org The reaction is typically carried out by grinding the reactants in a mortar at room temperature or by heating them in a tube for substrates with electron-withdrawing groups. rsc.orgscispace.com This approach offers a simple, efficient, and green alternative to traditional methods.
| Reactants | Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine, acyclic ketones | Solvent- and catalyst-free, grinding at 20°C or heating at 60°C | 2,3-Dihydro-1H-benzo[d]imidazoles | Not specified | rsc.orgrsc.orgscispace.com |
| o-Phenylenediamine, 1,3-dichloroacetone | Grinding at 20°C | 2,2-Bis(chloromethyl)-2,3-dihydro-1H-benzo[d]imidazole | Not specified | rsc.orgscispace.com |
Electrochemical Synthesis Routes for this compound Derivatives
Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a green alternative to conventional methods by avoiding the use of harsh reagents and reducing waste. The electrochemical synthesis of benzimidazole derivatives has been achieved through intramolecular C(sp3)-H amination. acs.orgnih.gov This method allows for the construction of the benzimidazole ring without the need for transition metals or external oxidants. nih.gov
Under undivided electrolytic conditions, a variety of benzimidazole derivatives can be synthesized with good functional group tolerance. nih.gov This electrochemical dehydrogenative amination strategy provides a novel and efficient route to 1,2-disubstituted benzimidazoles. nih.gov Recent developments have also explored the use of modified electrodes and tandem reactions involving electrocatalytic annulations to construct these heterocyclic motifs. researchgate.net
Strategies for Functionalization and Derivatization
Once the this compound scaffold is constructed, further functionalization and derivatization can be carried out to access a wider range of compounds with diverse properties. Key strategies include modifications at the nitrogen atoms of the dihydroimidazole (B8729859) ring.
N-Alkylation, Acylation, and Mannich Reactions on the Dihydroimidazole Ring
N-alkylation is a common method for introducing alkyl groups onto the nitrogen atoms of the dihydroimidazole ring. nih.gov This can be achieved using various alkylating agents. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the benzimidazole ring. beilstein-journals.orgd-nb.info For instance, N-alkylation of imidazoles with alcohols can be performed over calcined layered double hydroxides. scispace.com
N-acylation, the introduction of an acyl group, is another important functionalization reaction. scripps.edu It can be used to activate the ring towards nucleophilic addition. scripps.edu
The Mannich reaction is a three-component condensation reaction involving an amine, a carbonyl compound (like formaldehyde), and a compound with an acidic proton. wikipedia.orglibretexts.orgyoutube.com This reaction can be used to introduce an aminomethyl group onto the dihydroimidazole ring, leading to the formation of Mannich bases. wikipedia.orgorganic-chemistry.org The reaction typically proceeds through the formation of an iminium ion, which then reacts with an enol or other nucleophile. wikipedia.orglibretexts.org
| Reaction Type | Reagents | Product | Reference |
| N-Alkylation | Alkyl halides, Alcohols | N-Alkyl-2,3-dihydro-1H-benzo[d]imidazole derivatives | nih.govscispace.com |
| N-Acylation | Acylating agents | N-Acyl-2,3-dihydro-1H-benzo[d]imidazole derivatives | scripps.edu |
| Mannich Reaction | Formaldehyde, amine, enolizable carbonyl | β-Amino-carbonyl substituted this compound derivatives | wikipedia.orglibretexts.orgorganic-chemistry.org |
Synthesis of Thioxo-Substituted this compound Derivatives
The introduction of a thioxo group at the C2 position of the this compound ring system, forming 1,3-dihydro-2H-benzo[d]imidazole-2-thiones, is a key transformation that yields compounds with significant chemical and biological interest. Various synthetic strategies have been developed to achieve this modification.
One common and effective method involves the reaction of an appropriately substituted o-phenylenediamine with carbon disulfide (CS₂). For instance, 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione can be synthesized by refluxing N¹-ethylbenzene-1,2-diamine with carbon disulfide in pyridine. iucr.org The reaction mixture is heated for several hours, after which the solvent is removed under vacuum, and the resulting residue is crystallized from a suitable solvent like ethanol to yield the target compound. iucr.org This approach is versatile and can be adapted for various N-substituted o-phenylenediamines.
Alkylation and acylation reactions on the resulting benzimidazole-2-thione core provide further pathways to diverse derivatives. For example, 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone has been synthesized, demonstrating how the nitrogen atoms of the imidazole (B134444) ring can be functionalized. researchgate.net
Another sophisticated approach involves the intramolecular cyclization of N,N'-disubstituted thioureas. In one method, the synthesis of 3-substituted-2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones was achieved by reacting 3-amino-1-benzofuran-2-ethylcarboxylate with isothiocyanates. nuph.edu.ua This initially forms a thiourea (B124793) intermediate which is not isolated but is subsequently cyclized upon heating in an alkaline solution to yield the final fused thioxo-pyrimidine derivative. nuph.edu.ua A related and more broadly applicable method utilizes ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate as a key intermediate. This compound reacts with ammonia (B1221849) or various primary amines in the presence of triethylamine (B128534) to afford a range of 3-N-substituted-2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones. nuph.edu.ua
The following table summarizes the key reactants and products in the synthesis of thioxo-substituted derivatives.
| Starting Material(s) | Reagent(s) | Product |
| N¹-ethylbenzene-1,2-diamine | Carbon disulfide (CS₂), Pyridine | 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione iucr.org |
| 3-amino-1-benzofuran-2-ethylcarboxylate | Isothiocyanates, Alkaline solution | 3-substituted 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones nuph.edu.ua |
| Ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate | Ammonia or Primary Amines, Triethylamine | 3-N-substituted-2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones nuph.edu.ua |
Formation of Hybrid Molecular Architectures
The this compound scaffold serves as a valuable building block for the construction of more complex, hybrid molecular architectures. These hybrids are created by fusing the benzimidazole core with other heterocyclic rings or by linking it to other molecular moieties, leading to novel structures with unique properties.
Fused Heterocyclic Systems:
An efficient approach to creating fused systems is the base-catalyzed intramolecular cyclization of functionalized benzimidazole derivatives. This has been demonstrated in the synthesis of 2,3-diaryl-3,4-dihydro-2H-benzo researchgate.netrsc.orgimidazo[2,1-b] rsc.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazines. The reaction proceeds from 2-arylmethylthio-N-arylidene-1H-benzo[d]imidazol-1-amines, where the use of an alkali base is crucial for promoting the annulation of the thiadiazine ring. tandfonline.com
Similarly, fused tricyclic benzimidazole-thiazinone derivatives have been synthesized through a one-pot multicomponent reaction. nih.gov This method involves a coupling reaction between a substituted 1H-benzo[d]imidazole-2-thiol and a substituted trans-acrylic acid using a coupling reagent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base. The reaction is believed to proceed via an initial acylation followed by an intramolecular Michael addition, where the sulfur atom of the benzimidazole ring attacks the α,β-unsaturated carbonyl system to form the thiazinone ring. nih.gov
Linked Molecular Systems:
Hybrid molecules can also be formed by covalently linking the benzimidazole core to other heterocyclic structures. A notable example is the synthesis of imidazole-thione linked benzotriazole (B28993) derivatives. nih.gov In this multi-step synthesis, benzotriazole is first converted to 1-(1H-benzo[d] Current time information in Bangalore, IN.rsc.orgnih.govtriazol-1-yl)-2-chloroethanone. This intermediate is then refluxed with a substituted thiourea in ethanol, using sodium acetate as a base, to yield the final 4-(1H-benzo[d] Current time information in Bangalore, IN.rsc.orgnih.govtriazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione products. nih.gov
Another strategy involves the creation of bis-benzimidazoles. Novel bis-benzimidazole compounds have been synthesized by reacting diamine intermediates with substituted aldehydes. nih.gov The condensation is carried out in ethanol using sodium metabisulfite (B1197395) as an oxidizing agent, leading to the formation of molecules containing two benzimidazole units. nih.gov
The table below details examples of hybrid molecular architectures incorporating the benzimidazole scaffold.
| Benzimidazole-Based Precursor | Reaction Partner/Strategy | Resulting Hybrid Architecture |
| 2-Arylmethylthio-N-arylidene-1H-benzo[d]imidazol-1-amines | Base-catalyzed intramolecular cyclization | 2,3-Diaryl-3,4-dihydro-2H-benzo researchgate.netrsc.orgimidazo[2,1-b] rsc.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazines tandfonline.com |
| 1H-Benzo[d]imidazole-2-thiol | Trans-acrylic acids, TBTU (coupling agent) | Fused tricyclic benzimidazole-thiazinone derivatives nih.gov |
| 1-(1H-Benzo[d] Current time information in Bangalore, IN.rsc.orgnih.govtriazol-1-yl)-2-chloroethanone | Substituted thioureas | 4-(1H-Benzo[d] Current time information in Bangalore, IN.rsc.orgnih.govtriazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thiones nih.gov |
| Diamine intermediates (from phenylenediamine) | Substituted aldehydes, Sodium metabisulfite | Bis-benzimidazole derivatives nih.gov |
Characteristic Reactions of the Dihydroimidazole Moiety
The dihydroimidazole portion of the molecule is the primary site for several characteristic reactions, including nucleophilic and electrophilic transformations, as well as ring-opening and rearrangement reactions.
Nucleophilic and Electrophilic Transformations
The reactivity of this compound allows for transformations at both nitrogen and carbon atoms. The nitrogen atoms, with their lone pairs of electrons, typically act as nucleophiles. They can be readily alkylated or acylated. For instance, reactions with alkyl halides or acyl chlorides introduce substituents at the N1 and N3 positions.
The C2 carbon, situated between the two nitrogen atoms, is susceptible to both nucleophilic and electrophilic attack depending on the reaction conditions and the nature of the substituents. The synthesis of various this compound derivatives can be achieved through the condensation of o-phenylenediamines with aldehydes or ketones. rsc.org This reaction highlights the nucleophilic character of the amine groups and the electrophilic nature of the carbonyl carbon.
Furthermore, the dihydroimidazole ring can participate in cycloaddition reactions. For example, imidazole N-oxides, a related class of compounds, can act as 1,3-dipoles in [3+2] cycloaddition reactions. beilstein-journals.org
Ring-Opening Reactions and Structural Rearrangements
The dihydroimidazole ring can undergo ring-opening reactions under certain conditions. For example, the hydrolysis of N-acylbenzimidazolones, which can be derived from 2,3-Dihydro-1H-benzo[d]imidazoles, can lead to the opening of the imidazole ring.
A notable rearrangement involves the conversion of benzimidazole salts into benzodiazepines. nih.govresearchgate.net This transformation proceeds through a continuous ring-opening hydrolysis of the benzimidazole salt followed by an intramolecular C-H bond activation, resulting in the formation of a seven-membered benzodiazepine (B76468) ring. nih.govresearchgate.net In some instances, the reaction of o-phenylenediamine with ketones can unexpectedly lead to the formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivatives instead of the expected benzimidazole. nih.govmdpi.com
Redox Chemistry and Electron Transfer Processes
The this compound system is redox-active and can participate in electron transfer processes, both electrochemically and photochemically.
Electrochemical Behavior and Radical Anion Generation
Electrochemical studies, such as cyclic voltammetry, can provide insights into the redox potentials of this compound derivatives. The oxidation of these compounds can lead to the formation of the corresponding benzimidazolium cations. The electrochemical synthesis of benzimidazoles from 1,2-disubstituted benzimidazoles has been reported, proceeding through a proposed single electron transfer (SET) process to form a radical intermediate. acs.org
The electrochemical oxidation of dibenzyl benzenediamine can lead to the formation of a free radical intermediate, which then undergoes further transformations to yield the benzimidazole product. acs.org This highlights the ability of the dihydrobenzimidazole precursors to undergo electron loss to form radical species.
Photochemical Reactivity as Electron Donors
Derivatives of this compound, such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (often referred to as BIH), are known to act as effective electron donors in photochemical reactions. sigmaaldrich.com Upon photoexcitation, these compounds can transfer an electron to a suitable acceptor molecule, generating a radical cation of the benzimidazoline and a radical anion of the acceptor.
This photoinduced electron transfer (PET) process is a key step in various photoredox catalytic cycles. The ability of these compounds to act as electron donors is attributed to their relatively low oxidation potentials. The photochemical reactions of related heterocyclic systems, such as 1H-2,3-benzodiazepines, have also been studied, revealing complex isomerization pathways. rsc.org
Investigation of Reaction Pathways and Intermediate Formation
Understanding the reaction pathways and the intermediates involved is crucial for controlling the outcome of reactions involving this compound systems. The formation of 1H-imidazoles, a related class of compounds, is proposed to proceed through the condensation of an α-dicarbonyl compound with ammonia and an aldehyde, known as the Radziszewski reaction. researchgate.net
In the synthesis of benzodiazepines from benzimidazole salts, density functional theory (DFT) calculations have been employed to explore the reaction mechanism, confirming a pathway involving ring-opening hydrolysis and subsequent intramolecular C-H activation. nih.govresearchgate.net The formation of benzodiazepines from o-phenylenediamine and acetone is proposed to occur via the initial attack of the amine's lone pair of electrons on the carbonyl carbon of acetone. nih.gov
The study of reaction intermediates is often challenging due to their transient nature. However, techniques such as spectroscopy and computational modeling can provide valuable information. For instance, in the electrochemical synthesis of benzimidazoles, a radical cation intermediate is proposed. acs.org The formation of nucleophilic imidazol-2-ylidene carbenes as intermediates has also been demonstrated in the reactions of imidazolium (B1220033) salts. beilstein-journals.org
Data Tables
Table 1: Examples of Transformations of the this compound System
| Reaction Type | Reactants | Products | Key Features |
| Condensation | o-Phenylenediamine, Ketones/Aldehydes | 2,3-Dihydro-1H-benzo[d]imidazoles | Formation of the dihydroimidazole ring. rsc.org |
| Ring-Opening/Rearrangement | Benzimidazole Salts | Pyrido-benzodiazepines | Involves hydrolysis and intramolecular C-H activation. nih.govresearchgate.net |
| Electrochemical Oxidation | Dibenzyl benzenediamine | 1,2-Disubstituted benzimidazoles | Proceeds via a single electron transfer (SET) mechanism. acs.org |
| Photoinduced Electron Transfer | 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole, Electron Acceptor | Benzimidazoline radical cation, Acceptor radical anion | Functions as an electron donor in photochemical reactions. |
Coordination Chemistry and Ligand Development Utilizing 2,3 Dihydro 1h Benzo D Imidazole
2,3-Dihydro-1H-benzo[d]imidazole as a Ligand in Metal Complexes
The this compound framework, and more commonly its aromatic counterpart benzimidazole (B57391), serves as a significant N-donor ligand in coordination chemistry. The presence of nitrogen atoms within the heterocyclic system allows these molecules to act as potent ligands, forming stable complexes with a variety of metal ions. The benzimidazole core is a key component in many bioactive compounds, and its coordination to metal ions can enhance these biological properties.
Derivatives of the benzimidazole scaffold are widely used to create ligands with specific properties. Functionalization at various positions on the benzimidazole ring allows for the tuning of the ligand's electronic and steric characteristics, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. These ligands can coordinate to metals as neutral molecules or as deprotonated anions, exhibiting versatility in their binding modes. For instance, they can act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear, dinuclear, or polymeric coordination compounds. The adaptability of the benzimidazole core makes it a valuable building block for designing complexes with targeted chemical, physical, and biological functions.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes using ligands derived from the benzo[d]imidazole core is an active area of research. These complexes are typically prepared by reacting a suitable metal salt with the ligand in an appropriate solvent. Characterization is then performed using a suite of analytical techniques, including FT-IR, UV-Visible, and NMR spectroscopy, as well as single-crystal X-ray diffraction to elucidate the precise molecular structure.
Rhenium(I) Complexes with this compound Derivatives
While the prompt specified Rhenium(I), current research highlights the synthesis of Rhenium(III) and Rhenium(V) complexes with benzimidazole ligands. These complexes have been synthesized and characterized, showing interesting properties and potential applications. rsc.orgnih.gov For example, two specific rhenium compounds, cis-tetrachlorotetrabenzimidazoldirhenium(III) chloride (Complex I) and tetrabenzimidazoldioxorhenium(V) (Complex II), have been prepared. nih.govorientjchem.org
The synthesis of these complexes originates from tetrabutylammonium (B224687) octachlorodirhenate(III). orientjchem.org The final product depends on the reaction conditions; Complex I is formed when HCl is added under an inert atmosphere, while Complex II is obtained in the presence of oxygen without the addition of acid. orientjchem.org These compounds exhibit strong emission properties and have been investigated for their interaction with non-canonical DNA structures, suggesting potential roles in anticancer research. rsc.orgnih.gov The association constants with G-quadruplexes were found to be as high as 10⁶ M⁻¹, indicating a strong interaction. nih.gov
Zinc(II) and Tin(IV) Coordination Compounds
Zinc(II) Complexes: Zinc(II) complexes with benzimidazole derivatives have been synthesized and studied for their potential biological applications. rsc.org The coordination of zinc with these ligands can significantly enhance their anticancer properties. rsc.org The synthesis often involves the reaction of a zinc(II) salt with the benzimidazole-derived ligand at room temperature, leading to the precipitation of the coordination compound. rsc.org These complexes are characterized by elemental analysis, FTIR spectroscopy, and thermal analysis. Structurally, dinuclear zinc compounds have been characterized where pyridinyl-benzimidazole molecules bridge two zinc centers. rsc.org
Tin(IV) Complexes: Tin(IV) and organotin(IV) complexes have been synthesized using benzimidazole-derived ligands. For instance, the reaction of chiral benzimidazoles like 2-(1-aminoethyl)benzimidazole with dimethyltin(IV) dichloride (Me₂SnCl₂) in an aqueous alkaline medium yields five-coordinate mononuclear complexes. nih.gov In these complexes, the benzimidazole derivatives can act as bidentate N,N or N,S donors. nih.gov
Another synthetic route involves the reaction of SnX₄ (where X = Cl, Br, I) or organotin halides like SnMe₂Cl₂ with a precursor in chloroform, which then dehydrates to form the 2-(2-pyridyl)benzimidazole (B74506) ligand in situ, coordinating to the tin(IV) center. rsc.org The resulting complexes, such as [SnBr₄L] and [SnMe₂Cl₂L] (where L is 2-(2-pyridyl)benzimidazole), exhibit a distorted octahedral geometry around the tin atom. rsc.org These tin complexes have also been investigated for their potential anti-leukemic activity.
Copper(I) and Ruthenium(II) Complexes
Copper(I) Complexes: Copper(I) complexes featuring benzimidazole derivatives have been synthesized and structurally characterized. For example, complexes with 1H-benzimidazole-2(3H)-thione (Sbim) and thiosaccharinate (tsac) have been reported. These dinuclear copper(I) complexes contain a triply bridged Cu-Cu unit with a short Cu(I)-Cu(I) distance, indicative of a "cuprophilic" interaction. In these structures, the ligands can bridge the two metal centers or coordinate in a monodentate fashion.
Ruthenium(II) Complexes: Ruthenium(II) complexes containing benzimidazole-based ligands, such as 2-pyridin-2-yl-1H-benzimidazole (PyBIm), have been prepared and studied for their antimicrobial properties. A typical example is [(η⁶-p-cymene)RuIICl(PyBIm)]PF₆. These complexes are synthesized and characterized by standard spectroscopic methods. Research has shown that the coordination of the ruthenium ion to the benzimidazole ligand can lead to a synergistic effect, enhancing the compound's anti-biofilm activity against certain bacteria.
Analysis of Coordination Modes and Structural Diversity
The structural diversity of metal complexes derived from the benzo[d]imidazole scaffold is a direct result of the ligand's versatile coordination capabilities. These ligands can adopt various coordination modes, leading to a wide range of molecular architectures.
Monodentate Coordination: The ligand can bind to a single metal center through one of its nitrogen atoms. This is a common mode for simple complexes.
Bidentate Chelation: Derivatives with a nearby donor group, such as 2-(2-pyridyl)benzimidazole, can act as bidentate chelating ligands, binding to the metal via two nitrogen atoms to form a stable chelate ring. rsc.org This mode is observed in many octahedral tin(IV) and ruthenium(II) complexes.
Bridging Coordination: Benzimidazole-based ligands can bridge two or more metal centers. This is seen in dinuclear copper(I) complexes where a 1H-benzimidazole-2(3H)-thione molecule bridges two copper atoms through its exocyclic sulfur atom. This bridging ability is crucial for the formation of polynuclear complexes and coordination polymers.
This variety in coordination leads to significant structural diversity, from simple mononuclear species to complex three-dimensional polymers. For instance, silver(I) complexes with bidentate imidazole-based ligands have been shown to form structures ranging from 1D helical chains to unique 3D coordination polymers with novel topologies, demonstrating how subtle changes in the ligand or counterion can dramatically alter the final structure. In iron(III) complexes with tridentate imidazole-containing ligands, the ligands coordinate in a facial manner, occupying three sites of a distorted octahedral geometry.
Exploration in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, is a field where benzo[d]imidazole complexes are finding application. The ability of these complexes to form extended structures through interactions like hydrogen bonding and π-π stacking makes them excellent building blocks for supramolecular assemblies.
Host-guest chemistry, a branch of supramolecular chemistry, involves the creation of larger "host" molecules that can enclose smaller "guest" molecules. The porous networks formed by the self-assembly of metal-organic frameworks or coordination polymers can act as hosts. For example, a 3D coordination polymer formed from a silver(I) complex with a bidentate imidazole (B134444) ligand created a cationic network that assembled into a 3D supramolecular structure through interactions with counterions and weak π-π contacts. While specific examples using this compound are not prevalent, the principles demonstrated with related imidazole and benzimidazole complexes highlight the potential of this class of compounds in designing functional host-guest systems for applications in areas like separation technology and nanoscale patterning.
Catalytic Applications of 2,3 Dihydro 1h Benzo D Imidazole and Its Derivatives
Homogeneous Catalysis in Organic Transformations
In solution-based (homogeneous) systems, benzimidazoline derivatives are particularly noted for their role as potent electron and hydride donors, facilitating a range of organic transformations, most notably in the field of photocatalysis.
Derivatives of 2,3-Dihydro-1H-benzo[d]imidazole, such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole, function effectively as organic electron donors. In photocatalytic setups, these compounds are often used as sacrificial donors that reductively quench the photo-excited state of a photosensitizer. This process generates a reduced photosensitizer and the oxidized form of the benzimidazoline, the benzimidazolium cation. The reduced photosensitizer then participates in the primary catalytic cycle, for instance, by activating a substrate like carbon dioxide.
This electron-donating capability is crucial for regenerating the active state of the primary photocatalyst, allowing the catalytic cycle to continue. The choice of the specific benzimidazoline derivative can be tuned to match the redox requirements of the photocatalytic system.
A significant application of the hydride-donating ability of benzimidazoline derivatives is the reduction of carbon dioxide (CO2). Research has demonstrated that these compounds can act as metal-free, recyclable organo-hydrides for the chemical reduction of CO2 to formate (B1220265) (HCOO⁻). nih.govresearchgate.netosti.govuic.edu
In a representative catalytic cycle, a benzimidazole-based hydride directly transfers a hydride ion (H⁻) to a CO2 molecule. This reaction proceeds without the need for transition metal catalysts, biological enzymes, or other activating agents. nih.govresearchgate.net Following the hydride transfer, the benzimidazoline is oxidized to the corresponding stable benzimidazolium cation. This cation can then be chemically or electrochemically reduced back to the active hydride form, establishing a recyclable catalytic process. nih.govosti.gov Studies have shown that the efficiency of this conversion can be significant, with formate yields reaching up to 66% under mild conditions, particularly with the use of additives like potassium tetrafluoroborate (B81430) that help stabilize the ionic products. nih.govresearchgate.netosti.gov
| Catalyst System | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Benzimidazole-based organo-hydride | Formate (HCOO⁻) | 66 | Mild conditions, with potassium tetrafluoroborate | nih.govresearchgate.netosti.gov |
Heterogeneous Catalysis and Material-Supported Systems
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, this compound derivatives have been incorporated into solid-state catalysts, leading to robust and reusable heterogeneous systems.
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Benzimidazole (B57391) derivatives are used both as building blocks (ligands) for MOFs and as products synthesized using MOFs as catalysts.
In one key application, MOFs such as NH2-MIL-125(Ti) serve as highly efficient heterogeneous catalysts for the synthesis of benzimidazole derivatives themselves. rsc.orgbohrium.com The catalytic mechanism involves the adsorption of substrates onto the electron-deficient metal sites (e.g., Ti⁴⁺) within the MOF structure, which initiates the cyclization reaction. rsc.org While the benzimidazole unit is the product in this scenario, the framework's structure, which can be designed with benzimidazole-containing linkers, provides a confined and controlled environment for catalysis. Other research has focused on immobilizing nickel-based catalysts within the cavities of a ZIF-8 MOF to facilitate the synthesis of substituted benzimidazoles. researchgate.net This approach creates a "heterogenized" homogeneous catalyst, combining the high activity of a metal complex with the stability and reusability of a solid support.
A primary advantage of integrating these compounds into heterogeneous supports is the enhanced reusability of the catalyst. Solid catalysts can be easily recovered from the reaction mixture by simple filtration and reused in subsequent reaction cycles, which is both economically and environmentally beneficial.
For instance, the NH2-MIL-125(Ti) MOF used for synthesizing benzimidazole derivatives has demonstrated excellent stability and can be recycled multiple times without a significant drop in its catalytic performance. bohrium.com Leaching tests have confirmed that the catalysis is truly heterogeneous, with the reaction ceasing upon removal of the solid MOF catalyst. nih.gov
| Catalyst | Reaction | Number of Cycles | Final Efficiency/Yield | Reference |
|---|---|---|---|---|
| NH₂-MIL-125(Ti) MOF | Benzimidazole Synthesis | 5 | Maintained high catalytic activity | bohrium.com |
| BiOI@NH₂-MIL125(Ti)/Zeolite | Benzene (B151609) Degradation | 5 | >99% efficiency maintained | nih.gov |
Theoretical and Computational Chemistry Studies of 2,3 Dihydro 1h Benzo D Imidazole
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a primary computational method for studying benzimidazole (B57391) derivatives due to its balance of accuracy and computational cost. It is extensively used to predict a wide range of molecular properties.
Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution
The electronic properties of 2,3-Dihydro-1H-benzo[d]imidazole and its derivatives are central to understanding their reactivity and potential applications. DFT calculations are instrumental in elucidating these characteristics.
The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic transport properties and its ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer. For derivatives of 2-phenyl-2,3-dihydro-1H-benzo[d]imidazole, DFT calculations have been used to determine these energy levels and the corresponding energy gap, which strongly supports the potential for intramolecular energy transfer.
Charge distribution within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses provide the net charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. For instance, in related benzimidazole structures, nitrogen atoms typically possess the most negative charge. researchgate.net Mulliken atomic charge calculations show that hydrogen atoms generally have a net positive charge, while electronegative atoms like oxygen or nitrogen are electron-rich, acting as donor atoms. nih.gov The distribution of electron density in the HOMO and LUMO orbitals can indicate the regions most likely to be involved in electron donation and acceptance, respectively. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the regions of positive and negative potential. Electron-rich regions (negative potential, often colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, colored blue) are prone to nucleophilic attack. nih.gov This analysis helps in predicting the reactive sites for intermolecular interactions. researchgate.net
Prediction of Global Reactivity Descriptors and Electrophilicity Indices
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).
Studies on related imidazole (B134444) derivatives have shown that compounds with small HOMO-LUMO energy gaps, low ionization potential, and low global hardness are considered soft molecules with better potential as, for example, corrosion inhibitors. researchgate.net A high electrophilicity index suggests a species is a strong electrophile. nih.gov These DFT-calculated parameters are crucial for predicting the reactivity and interaction capabilities of this compound derivatives in various chemical environments. nih.gov
| Parameter | Value (eV) |
| EHOMO | -7.199 |
| ELUMO | 2.985 |
| Energy Gap (ΔE) | 10.184 |
| Ionization Potential (I) | 7.199 |
| Electron Affinity (A) | -2.985 |
| Electronegativity (χ) | 2.107 |
| Global Hardness (η) | 5.092 |
| Global Softness (S) | 0.098 |
Data sourced from a study on 6-methyl-2-(4-metoxyphenylimidazole)[1,2α]pyridine. researchgate.net
Nonlinear Optical (NLO) Properties of Derivatives
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. DFT calculations are a powerful tool for predicting the NLO properties of molecules, guiding the synthesis of new materials with enhanced performance. The key NLO parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
Computational studies on derivatives of 2-phenyl-2,3-dihydro-1H-benzo[d]imidazole have been conducted to explore their NLO response. acs.org By using DFT methods like M06/6-311G(d,p) and CAM-B3LYP/6-311G(d,p), researchers can calculate these properties. A high value for the total first-order hyperpolarizability (βtot) indicates a significant NLO response, making the molecule a promising candidate for NLO applications. acs.orgresearchgate.net The introduction of electron-donating and electron-withdrawing groups at different positions on the benzimidazole scaffold can significantly enhance the NLO properties by facilitating intramolecular charge transfer. acs.org For instance, a study on imidazole-2-carboxaldehyde showed that a high value of dipole moment, polarizability, and first-order hyperpolarizability validates its NLO behavior. researchgate.net
Vibrational Spectroscopy Prediction and Analysis
Computational vibrational analysis using DFT is a standard method for interpreting and assigning experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can gain a detailed understanding of the vibrational modes of the molecule.
For various benzimidazole derivatives, DFT calculations (e.g., using the B3LYP method with basis sets like 6-31G(d) or 6-311++G(d,p)) have been successfully employed to predict vibrational spectra. mersin.edu.trmdpi.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to good agreement with experimental data. mersin.edu.trnih.gov
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal mode. mdpi.com For example, in related structures, C-H stretching vibrations are typically observed in the 3123–2927 cm⁻¹ range, while the broad O-H stretching band, if present, appears around 3600–3400 cm⁻¹. mdpi.com The strong broad bands often seen in the 3200-2400 cm⁻¹ range in experimental spectra of benzimidazoles can indicate polymeric association through intermolecular hydrogen bonding. mersin.edu.tr
Molecular Dynamics (MD) Simulations for System Behavior
While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. MD simulations can model the interactions of this compound with other molecules, such as solvents or biological macromolecules, and with surfaces.
The Automated Topology Builder (ATB) can be used to generate molecular force fields for compounds like 2,3-dihydro-1H-imidazole, which are essential for conducting MD or Monte Carlo simulations. uq.edu.au These simulations are valuable in fields like structure-based drug design and in studying biomolecule-ligand complexes. uq.edu.au For instance, MD simulations are widely used to investigate the effectiveness of benzimidazole derivatives as corrosion inhibitors, modeling their adsorption and interaction with metal surfaces.
Computational Mechanistic Elucidation of Reactions and Interactions
DFT calculations are also employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.
For example, computational studies can be used to investigate the multi-step synthesis of complex molecules derived from benzimidazoles, helping to understand the feasibility of different reaction pathways. researchgate.net By calculating the activation energies for different steps, the most likely reaction mechanism can be determined. These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Crystal Structure Analysis and Intermolecular Interactions through Computational Methods
Predicted Molecular Geometry
Computational models, typically initiated with a standard basis set like B3LYP/6-311G(d,p), are used to determine the most stable conformation of the this compound molecule. In its optimized geometry, the benzimidazole core, consisting of a fused benzene (B151609) and dihydroimidazole (B8729859) ring, is nearly planar. The dihydroimidazole ring adopts a slight envelope conformation, a common feature in such heterocyclic systems. This planarity is crucial for facilitating the intermolecular interactions that stabilize the crystal lattice.
Intermolecular Interaction Analysis
The stability and packing of molecular crystals are dictated by a variety of intermolecular forces. For this compound, the primary interactions expected are hydrogen bonding and π-π stacking, with van der Waals forces also contributing significantly.
Hydrogen Bonding: The most significant intermolecular interaction anticipated in the crystal structure of this compound is hydrogen bonding. The N-H groups of the dihydroimidazole ring act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. In the crystal lattice of related compounds, such as 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, intermolecular N—H⋯S hydrogen bonds are observed to link molecules into dimers. nih.gov Similarly, in derivatives like 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, N-H···N hydrogen bonds form chains of molecules. mdpi.com For the parent compound, it is highly probable that N-H···N hydrogen bonds would be a dominant feature, linking molecules into chains or more complex networks.
π-π Stacking: The planar aromatic benzene ring of the benzimidazole core allows for significant π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, are a key stabilizing force in the crystal packing of many aromatic compounds. In substituted benzimidazoles, these interactions are frequently observed, often in a parallel-displaced or T-shaped arrangement. Computational studies on benzene-imidazole and imidazole-imidazole dimers have shown that dispersion forces are the major source of attraction in these stacking arrangements.
Hirshfeld Surface Analysis: This computational technique is invaluable for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is a mapped surface around a molecule that indicates the regions of close contact with neighboring molecules. The color-coding on the surface highlights different types of interactions and their relative strengths.
For instance, in the analysis of 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate, Hirshfeld surface analysis revealed that H···H contacts account for the largest contribution to the crystal packing (38.9%), followed by H···O contacts (36.2%). researchgate.net A similar analysis on a substituted benzimidazole, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, showed that H···H contacts made up 47.5% of the total Hirshfeld surface, with significant contributions from C···H/H···C (27.6%) and O···H/H···O (12.4%) contacts as well. nih.gov
Data from Computational Studies on Related Benzimidazole Derivatives
To illustrate the types of data obtained from these computational methods, the following tables present representative findings from studies on substituted benzimidazole derivatives.
Table 1: Representative Crystallographic Data from a Substituted Benzimidazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.124 |
| b (Å) | 7.688 |
| c (Å) | 19.986 |
| β (°) | 98.99 |
| V (ų) | 1688.3 |
| Z | 4 |
| Data Source | nih.gov |
| Note: This data is for 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and is presented for illustrative purposes. |
Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Benzimidazole Derivative
| Contact Type | Contribution (%) |
| H···H | 38.9 |
| H···O/O···H | 36.2 |
| C···C | 10.2 |
| H···C/C···H | 5.1 |
| O···C/C···O | 3.7 |
| N···C/C···N | 2.6 |
| O···O | 2.1 |
| N···H/H···N | 1.1 |
| Data Source | researchgate.net |
| Note: This data is for 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate and is presented for illustrative purposes. |
Applications in Material Science and Advanced Functional Materials
Development as Polymeric Building Blocks
The rigid and thermally stable nature of the benzimidazole (B57391) ring makes it an excellent candidate for incorporation into polymer backbones, leading to materials with enhanced thermal and mechanical properties.
Novel homopolymers and copolymers have been synthesized using 1H-benzo[d]imidazol-2(3H)-one, a related benzimidazole derivative, which acts similarly to a bisphenol in polymerization reactions. nih.gov These reactions, typically N-C coupling reactions with activated aromatic dihalides, yield high molecular weight linear polymers. nih.gov The resulting polymers are often soluble in various organic solvents, allowing for the casting of transparent, flexible, and creasable films. nih.gov A key feature of these polymers is their remarkably high glass transition temperature (Tg), with homopolymers reaching up to 348 °C, coupled with good thermal stability. nih.gov
The integration of benzimidazole groups into aromatic polyamides has also been shown to significantly improve their mechanical properties. csic.es Polyamides synthesized from diacids containing benzimidazole groups exhibit outstanding tensile strength, ranging from 115 to 170 MPa, and Young's moduli between 2.8 and 5.1 GPa for unoriented films. csic.es These values are a considerable improvement over traditional aromatic polyamides. csic.es Furthermore, these benzimidazole-containing polyamides possess a marked hydrophilic character. csic.es
In the realm of high-performance foams, polyimides incorporating benzimidazole units have demonstrated superior thermal and mechanical characteristics. researchgate.net By copolymerizing benzophenone-3,3′,4,4′-tetracarboxylic dianhydride (BTDA) with diamines such as 2-(4-aminophenyl)-5-aminobenzimidazole (BIA), polyimide foams with increased density and thermal stability are produced. researchgate.net The inclusion of BIA units can elevate the glass transition temperature by approximately 50 °C. researchgate.net The compressive strength of these co-polyimide foams ranges from 0.30 to 0.75 MPa, outperforming commercial polyimide foams of similar density. researchgate.net
Table 1: Properties of Benzimidazole-Containing Polymers
| Polymer Type | Monomers | Key Properties | Reference |
|---|---|---|---|
| Poly(benzimidazolone) | 1H-Benzo[d]imidazol-2(3H)-one, Activated aromatic dihalides | High Tg (348 °C), Good thermal stability, Soluble in organic solvents, Forms flexible films | nih.gov |
| Poly(benzimidazole-amide) | Benzimidazole-containing diacids, Commercial diamines | Tensile Strength: 115-170 MPa, Young's Modulus: 2.8-5.1 GPa, Hydrophilic | csic.es |
Exploration in Optoelectronic and Electronic Materials
The benzimidazole scaffold is a promising component in the design of materials for optoelectronic and electronic applications due to its inherent electronic properties, which can be readily tuned through chemical modification.
Derivatives of 2-substituted benzimidazoles have been designed and synthesized as eye-catching nonlinear optical (NLO) materials. researchgate.net Through density functional theory (DFT) studies, researchers have investigated the NLO characteristics of these compounds, finding that specific substitutions can lead to high total hyperpolarizability values, indicating their potential for use in modern high-tech applications. researchgate.net For instance, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole has shown particularly promising NLO properties. researchgate.net
Benzimidazole Schiff bases have also been explored as materials for optoelectronics. researchgate.net These compounds can exhibit large Stokes shifts (greater than 200 nm), appreciable quantum yields, and low band gaps. researchgate.net Certain derivatives demonstrate high light-harvesting efficiency (up to 87%) and large hyperpolarizabilities, making them suitable for applications such as dye-sensitized solar cells. researchgate.net Their strong binding interactions with materials like titanium dioxide (TiO2) further enhance their potential in this area. researchgate.net
Furthermore, donor-acceptor-donor (D-A-D) structures derived from arylethynyl 1H-benzo[d]imidazole have been synthesized and processed into single crystals that function as optical waveguides. mdpi.com These crystals exhibit luminescence in the 550–600 nm range and demonstrate notable light transport with low optical loss coefficients. mdpi.com The crystalline structure, which can contain internal channels, is crucial for this light propagation, making these 1H-benzo[d]imidazole derivatives appealing for photonic integrated circuits. mdpi.com
Table 2: Optoelectronic Properties of Benzimidazole Derivatives
| Derivative Type | Application | Key Findings | Reference |
|---|---|---|---|
| N-1-sulfonyl substituted 2-substituted benzimidazoles | Nonlinear Optics (NLO) | High hyperpolarizability values, potential for hi-tech applications. | researchgate.net |
| Benzimidazole Schiff bases | Optoelectronics | Large Stokes shifts (>200 nm), high light-harvesting efficiency (87%), strong binding to TiO2. | researchgate.net |
Utilization in Metal-Organic Framework (MOF) Design
The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives serve as excellent coordination sites for metal ions, making them valuable organic linkers for the construction of Metal-Organic Frameworks (MOFs).
Novel MOFs have been successfully prepared using 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) as an organic linker with various metal ions such as Aluminum (Al), Chromium (Cr), and Copper (Cu). mdpi.comresearchgate.net The synthesis of these materials is typically carried out using a solvothermal method. mdpi.com The resulting MOFs exhibit structural versatility and controlled porosity. mdpi.comresearchgate.net Notably, the TIBM-Cu MOF demonstrated excellent CO2 adsorption capacity (3.60 mmol/g at 1 bar and 298 K) and a high CO2/N2 selectivity, which is attributed to the open Cu metal sites and the high porosity of the framework. mdpi.comresearchgate.net
The properties of these TIBM-based MOFs, such as their surface area and pore volume, can be tailored by the choice of the metal ion. mdpi.com
Table 3: Properties of TIBM-Based MOFs
| MOF | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption (mmol/g) | CO₂/N₂ Selectivity | Reference |
|---|---|---|---|---|---|---|
| TIBM-Al | Al | Not specified | Not specified | 2.1 | 35 | mdpi.comresearchgate.net |
| TIBM-Cr | Cr | Not specified | Not specified | 1.6 | 10 | mdpi.comresearchgate.net |
The use of benzimidazole derivatives as ligands in MOF synthesis is a growing area of research, with the potential to create materials for applications in gas storage, separation, and catalysis. mdpi.comnih.govrsc.org
Potential in Hybrid Material Synthesis
The benzimidazole scaffold serves as a versatile platform for the creation of hybrid materials, where it is combined with other functional moieties to generate novel properties and applications.
One approach is the synthesis of molecular hybrids that integrate benzimidazole and other heterocyclic structures, such as pyrazole. acs.org This strategy of pharmacophore hybridization aims to create new chemical entities with enhanced biological or material properties. acs.org A series of benzimidazole-ornamented pyrazoles has been synthesized, demonstrating the feasibility of combining these two structural motifs. acs.org
In the context of porous materials, benzimidazole derivatives are key components in hybrid organic/inorganic materials like MOFs, as discussed in the previous section. nih.gov The combination of the organic benzimidazole linker and inorganic metal nodes creates a crystalline hybrid material with a tunable porous structure. nih.gov The "mixed-ligand" strategy, where a benzimidazole-based linker is used alongside other organic linkers, allows for the creation of hierarchical porous structures with enhanced properties, such as improved adsorption capacity for heavy metal ions. nih.gov
The ability to functionalize the benzimidazole core allows for its incorporation into a wide range of material architectures, paving the way for the development of novel hybrid materials with tailored functionalities for diverse applications.
Mechanistic Biological Investigations and Molecular Interactions of 2,3 Dihydro 1h Benzo D Imidazole Derivatives
Enzyme Inhibition and Modulatory Mechanisms
Derivatives of the 2,3-dihydro-1H-benzo[d]imidazole scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases. The mechanism of action often involves competitive inhibition, where the derivative binds to the active site of the enzyme, preventing the natural substrate from binding.
One significant area of investigation is in cancer therapy, where these derivatives target protein kinases. For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia (AML). nih.gov Structural optimization led to the discovery of inhibitor 8r , which demonstrated strong inhibitory activity against both wild-type FLT3 and its drug-resistant mutants with nanomolar efficacy. nih.gov Similarly, (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′- (halogenated)benzylidenebenzohydrazide hybrids have been shown to be multi-kinase inhibitors, with compounds 6h and 6i exhibiting significant activity against EGFR, HER2, and CDK2. mdpi.com Compound 6i also potently inhibited the mTOR enzyme. mdpi.com
In the context of neurodegenerative diseases, derivatives have been designed to target 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme linked to Alzheimer's disease. rsc.org Based on rational design, 2-phenyl-1H-benzo[d]imidazole derivatives were synthesized, with compound 33 showing high inhibitory efficacy against 17β-HSD10. rsc.org Furthermore, inhibitors based on the dihydro-imidazobenzimidazole scaffold have been developed for phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders. nih.gov Optimization of an initial lead compound resulted in 6d , which possessed both high PDE10A inhibitory activity and improved P-glycoprotein (P-gp) liability, a key factor for brain penetration. nih.gov Other research has pointed to benzimidazole (B57391) derivatives as inhibitors of bacterial enzymes like pyruvate (B1213749) kinase and the cell division protein FtsZ, highlighting their potential as antimicrobial agents. nih.gov
Table 1: Enzyme Inhibition by this compound Derivatives
| Derivative Class/Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| Compound 8r | FLT3 and mutants | Nanomolar range | Acute Myeloid Leukaemia nih.gov |
| Compound 33 | 17β-HSD10 | 1.65 ± 0.55 μM | Alzheimer's Disease rsc.org |
| Compound 6d | PDE10A | High activity (specific value not stated) | Neurological Disorders nih.gov |
| Compound 6h | EGFR, HER2, CDK2, AURKC | 7.82 - 21.48 μM (range for class) | Cancer mdpi.com |
| Compound 6i | EGFR, HER2, CDK2, mTOR | 7.82 - 21.48 μM (range for class) | Cancer mdpi.com |
Binding Affinity Studies with Biological Targets
The therapeutic effect of this compound derivatives is fundamentally linked to their binding affinity and selectivity for biological targets. Radioligand binding assays are commonly employed to quantify these interactions.
A notable example involves a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides designed to interact with serotonin (B10506) receptors. nih.gov These compounds were evaluated for their in vitro binding affinity for the 5-HT(4), 5-HT(3), and D(2) receptors. nih.gov Derivatives with an ethyl or cyclopropyl (B3062369) group at the 3-position of the benzimidazole ring displayed moderate to high affinity for the 5-HT(4) receptor, with Ki values ranging from 6.7 to 75.4 nM, and showed selectivity over the other receptors tested. nih.gov
In another context, bisbenzimidazole (BBZ) analogs, which contain the core imidazole (B134444) structure, have been studied for their interaction with DNA and human topoisomerase I. nih.gov Molecular docking studies predicted the binding affinities, with compounds 11a , 12a , and 12b showing favorable Glide scores of -5.453, -5.429, and -5.512 kcal/mol, respectively, with the topoisomerase I-DNA complex. nih.gov These interactions are stabilized by a combination of hydrogen bonds and hydrophobic contacts with key amino acid residues like Asp533 and Arg362. nih.gov Biophysical studies confirmed that these BBZ analogs have a strong binding affinity for AT-rich sequences within the DNA minor groove. nih.gov
Table 2: Binding Affinity of this compound Derivatives
| Derivative Class/Compound | Biological Target | Affinity Measurement | Reported Value |
|---|---|---|---|
| 3-Ethyl/Cyclopropyl Benzimidazole-1-carboxamides | 5-HT(4) Receptor | Binding Affinity (Ki) | 6.7 - 75.4 nM nih.gov |
| Compound 11a | Topoisomerase I : DNA Complex | Glide Score | -5.453 kcal/mol nih.gov |
| Compound 12a | Topoisomerase I : DNA Complex | Glide Score | -5.429 kcal/mol nih.gov |
| Compound 12b | Topoisomerase I : DNA Complex | Glide Score | -5.512 kcal/mol nih.gov |
Role as Bioisostere Scaffolds in Molecular Design
Bioisosterism, the strategy of substituting one part of a molecule with another having similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. nih.gov The this compound scaffold and its related heterocyclic systems are frequently used as bioisosteres to optimize drug candidates by improving potency, selectivity, and pharmacokinetic properties. nih.gov
Heterocycles are widely used as scaffolds to arrange functional groups in the correct orientation for optimal interaction with a biological target. nih.gov The benzimidazole core, being aromatic and heterocyclic, can engage in various non-covalent interactions, including hydrogen bonding and π–π stacking. researchgate.net Its structural rigidity and defined geometry make it an excellent starting point for drug design.
A practical application of this principle is "scaffold hopping," where a known chemical core is replaced with a novel one to discover new chemical series with improved properties. For example, in the search for new antibacterial agents targeting UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC), a scaffold hopping approach led to the discovery of potent inhibitors based on a 1,2-dihydro-3H-pyrrolo[1,2-c]imidazole-3-one core, a related heterocyclic system. acs.org This demonstrates how moving between related imidazole-containing scaffolds can lead to novel and effective drug candidates. The conformation of these molecules, which can be influenced by seemingly minor structural changes like the length of a linker chain, can significantly impact biological activity, a key consideration in bioisosteric design. nih.gov
Structure-Activity Relationship (SAR) General Principles and Design Implications
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into effective drug candidates. For this compound derivatives, several key SAR principles have been established.
Influence of Substituents on the Benzimidazole Ring: In the case of 5-HT(4) receptor ligands, substitutions at the 3-position of the benzimidazole ring are critical for determining pharmacological activity. nih.gov Compounds with an isopropyl group at this position act as partial agonists, whereas those with smaller ethyl or cyclopropyl groups are antagonists. nih.gov This stark reversal in activity due to a minor structural change suggests a highly specific binding pocket and highlights the sensitivity of the receptor to ligand structure. nih.gov
Impact of Linker and Peripheral Groups: The nature of the linker connecting the benzimidazole core to other parts of the molecule is also crucial. For the 5-HT(4) receptor antagonists, a two-methylene chain was found to be optimal for both binding affinity and antagonist activity. nih.gov For FLT3 inhibitors, the development of benzamide and phenyl urea derivatives with various substituents was key to identifying highly potent compounds. nih.gov
These examples underscore a general principle: the biological activity of this compound derivatives can be finely tuned by systematic modification of substituents on the core ring system, the nature and length of linkers, and the peripheral functional groups. This structural flexibility allows medicinal chemists to design molecules with targeted bioactivity for a range of therapeutic applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2,3-dihydro-1H-benzo[d]imidazole derivatives, and how can their purity be validated?
- Methodological Answer : Multicomponent reactions (MCRs) are highly efficient for synthesizing derivatives like pyrido[1,2-a]benzimidazoles. For example, a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes yields 10 novel compounds without tedious purification . Purity is validated via melting point analysis, IR, NMR, and TOF-MS. Column chromatography (e.g., silica gel) and recrystallization are standard purification methods .
Q. How is the structural integrity of this compound derivatives confirmed in crystallographic studies?
- Methodological Answer : X-ray crystallography reveals bond lengths and angles critical for structural validation. For example, the C=O bond in ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole is confirmed at 1.197 Å, consistent with similar derivatives . NMR (e.g., - and -NMR) and elemental analysis (C, H, N) further verify molecular composition .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : Derivatives like 2-phenyl-1H-benzo[d]imidazole are synthesized via Suzuki-Miyaura coupling and evaluated for EGFR inhibition. Computational docking (e.g., AutoDock Vina) predicts binding affinities to EGFR kinase domains, while in vitro cytotoxicity assays (MTT) validate activity . ADMET analysis ensures pharmacokinetic suitability .
Advanced Research Questions
Q. How do this compound derivatives function as electron donors in photocatalytic CO reduction?
- Methodological Answer : Derivatives like 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) act as sacrificial electron donors in CO reduction. BIH transfers electrons to Zn(II)-porphyrin/Re(I) complexes, enabling CO production with >99.9% selectivity. Stern-Volmer quenching () confirms efficient triplet-state electron transfer . Transient absorption spectroscopy quantifies electron transfer rates .
Q. What strategies resolve contradictions in photophysical data for this compound-based systems?
- Methodological Answer : Discrepancies in quantum yields () or turnover numbers (TONs) are addressed by controlling reaction conditions (e.g., Ar atmosphere, BIH concentration) and using standardized reductants. For instance, TONs for CO-to-HCOOH reach 2766 under optimized BIH/Re(I)-MOF systems . Laser-flash photolysis distinguishes competing pathways (e.g., back-electron transfer) .
Q. How are computational models employed to predict the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-donating capacities. For BIH derivatives, HOMO energies (~-5.3 eV) correlate with reduction potentials, guiding catalyst design . Molecular dynamics simulations model interactions with biological targets (e.g., EGFR) to prioritize synthetic targets .
Q. What challenges arise in synthesizing metallofragments with this compound ligands?
- Methodological Answer : Ligand steric effects and metal-ligand bond stability complicate synthesis. For Re(I) complexes (e.g., [Re(1-ethyl-2,3-dihydro-1H-benzo[d]imidazole)Br(CO)]), reaction conditions (e.g., CO pressure, solvent polarity) must balance yield and crystallinity. X-ray diffraction and ESI-MS confirm octahedral geometries .
Key Research Findings
- Photocatalysis : BIH derivatives enable high-efficiency CO reduction with Re(I) complexes, achieving TONs >1000 .
- Drug Discovery : 2-Phenyl derivatives show sub-micromolar IC values in EGFR inhibition, validated via docking and MTT assays .
- Synthetic Innovation : MCRs reduce synthesis steps by 50% compared to traditional methods, with yields >80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
